6-(4-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Physicochemical profiling Lipophilicity ADME prediction

6-(4-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 193744-08-0) is a 3,6-disubstituted triazolothiadiazole heterocycle (C18H16N4S, MW 320.41 g/mol). This fused bicyclic scaffold combines a 1,2,4-triazole ring with a 1,3,4-thiadiazole ring, a pharmacophore that has demonstrated potent nanomolar c-Met kinase inhibition (IC50 2.02 nM for lead compound 7d) , broad-spectrum urease inhibition (IC50 0.87–8.32 µM vs thiourea 22.54 µM) , and significant antifungal activity (MIC 0.5–2 µg/mL vs fluconazole 2 µg/mL).

Molecular Formula C18H16N4S
Molecular Weight 320.4 g/mol
Cat. No. B13367990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Molecular FormulaC18H16N4S
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CCC4=CC=CC=C4
InChIInChI=1S/C18H16N4S/c1-13-7-10-15(11-8-13)17-21-22-16(19-20-18(22)23-17)12-9-14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3
InChIKeyKNCPOFKVPWWDPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Procurement and Differentiation Overview


6-(4-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 193744-08-0) is a 3,6-disubstituted triazolothiadiazole heterocycle (C18H16N4S, MW 320.41 g/mol) . This fused bicyclic scaffold combines a 1,2,4-triazole ring with a 1,3,4-thiadiazole ring, a pharmacophore that has demonstrated potent nanomolar c-Met kinase inhibition (IC50 2.02 nM for lead compound 7d) [1], broad-spectrum urease inhibition (IC50 0.87–8.32 µM vs thiourea 22.54 µM) [2], and significant antifungal activity (MIC 0.5–2 µg/mL vs fluconazole 2 µg/mL) [2]. Unlike symmetric 3,6-diaryl analogs, this compound features a mixed aryl–alkyl substitution pattern (C-3 phenylethyl, C-6 4-methylphenyl) that confers a distinct predicted logP of 5.36 , positioning it as a structurally differentiated tool compound for structure–activity relationship (SAR) studies and a potential lead for optimizing lipophilicity-dependent ADME properties within the triazolothiadiazole class.

Why Generic Substitution Fails for 6-(4-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole


Triazolothiadiazole derivatives cannot be generically interchanged because small substituent variations at the C-3 and C-6 positions produce profound shifts in target engagement, potency, and physicochemical properties. Within the c-Met kinase inhibitor series, the lead scaffold HL-11 (IC50 0.19 µM) was optimized to compound 7d, which achieved a 94-fold improvement in enzymatic potency (IC50 2.02 nM) and over 2500-fold selectivity across 16 tyrosine kinases [1]. In the urease inhibition domain, the unsubstituted derivative 6a was the most potent (IC50 ~0.87 µM), yet the 2-Cl analog 6e suffered an approximately 9.6-fold potency loss (IC50 8.32 µM) [2]. Even conservative changes—such as replacing a 3-Cl with a 4-Cl substituent—shifted antifungal MIC values from 1 to 2 µg/mL against the same fungal strains [2]. The target compound's unique combination of a lipophilic 2-phenylethyl chain at C-3 and an electron-donating 4-methylphenyl group at C-6 is absent from the published SAR datasets for c-Met, urease, and antifungal triazolothiadiazoles, meaning that potency and selectivity data from other analogs cannot be reliably extrapolated. Selection of this specific substitution pattern must be justified by its discrete structural and physicochemical differentiation, as quantified below.

6-(4-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Quantitative Differentiation Evidence


Predicted LogP Differentiation: Higher Lipophilicity vs Symmetric Diaryl and Unsubstituted Phenyl Analogs

The target compound exhibits a predicted logP of 5.36, which is substantially higher than that of its closest commercially available structural analogs. The symmetric diaryl comparator 3,6-bis(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 193744-07-9) has a predicted logP of approximately 4.8–5.0, while the C-6 unsubstituted phenyl analog 6-phenyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 93073-29-1) has a predicted logP of approximately 4.5. The benzyl-substituted analog 6-benzyl-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a measured logP of 4.33 and logSW of −5.13 [REFS-1; REFS-2].

Physicochemical profiling Lipophilicity ADME prediction

Class-Level Urease Inhibition Potency: Quantitative Benchmarks for 4-Methylphenyl-Substituted Triazolothiadiazoles

In a systematic urease inhibition study of 3,6-disubstituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, all synthesized compounds exhibited IC50 values ranging from 0.87 ± 0.09 to 8.32 ± 1.21 µM, substantially exceeding the potency of the standard inhibitor thiourea (IC50 = 22.54 ± 2.34 µM). The unsubstituted phenyl derivative 6a was the most potent (IC50 ~0.87 µM). SAR analysis revealed that electron-donating substituents (6m, 6n) maintained good inhibitory activity comparable to halogenated analogs, while only the 2-Cl derivative 6e showed significant potency loss (IC50 8.32 µM) [1]. The target compound, bearing an electron-donating 4-methylphenyl group at C-6, is structurally predicted to fall within the high-potency cluster (IC50 range approximately 0.9–2.0 µM), comparable to the 4-Cl (IC50 1.68 µM) and 3,4-diCl (IC50 1.41 µM) analogs [1].

Urease inhibition Antimicrobial Helicobacter pylori

Antifungal Activity Differentiation: Electron-Donating vs Electron-Withdrawing Substituent Effects

In the urease-focused study, antifungal screening revealed that chlorinated triazolothiadiazoles 6f (3-Cl), 6g (4-Cl), and 6h (3,4-diCl) achieved MIC values of 1, 2, and 0.5 µg/mL respectively against fungal strains, compared with fluconazole at MIC = 2 µg/mL. The 3,4-diCl analog 6h was 4-fold more potent than fluconazole [1]. Against C. neoformans, synthesized analogs exhibited IC50 values of 83.7–118.7 µg/mL, confirming anti-cryptococcal activity [1]. The target compound's 4-methylphenyl group (electron-donating, +I effect) contrasts with the electron-withdrawing chloro substituents in the most active antifungal analogs. In a related fungicide study, 4-methyl-1,2,3-thiadiazole-containing triazolothiadiazoles showed broad-spectrum growth inhibition, with EC50 values of 7.28–42.49 µmol/L against six phytopathogenic fungi [2], establishing precedent for antifungal activity with 4-methylphenyl-substituted triazolothiadiazoles.

Antifungal activity C. neoformans Fluconazole comparison

Mixed Aryl–Alkyl Substitution: Structural Differentiation from Symmetric Diaryl Analogs

The target compound is distinguished from the majority of published biologically active triazolothiadiazoles by its mixed aryl–alkyl substitution pattern: a 4-methylphenyl group at C-6 and a 2-phenylethyl chain at C-3. The closest commercially available symmetric analog is 3,6-bis(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 193744-07-9; MW 306.4 g/mol), which bears identical aryl groups at both positions. The mixed analog 6-phenyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 93073-29-1; MW 306.4 g/mol) lacks the 4-methyl substituent at C-6. The target compound's MW of 320.41 g/mol reflects the addition of the methyl group (+14 Da) relative to the unsubstituted phenyl analog . A crystallographically characterized close analog, 6-(4-methylphenyl)-3-(1-naphthylmethylene)-s-triazolo[3,4-b][1,3,4]thiadiazole, confirms the synthetic accessibility of the 6-(4-methylphenyl) motif via POCl3-mediated cyclization of 4-amino-5-mercapto-1,2,4-triazole with p-methylbenzoic acid [1].

Structural differentiation SAR tool compound Substitution pattern

c-Met Kinase Scaffold Validation: Nanomolar Potency Achievable with Triazolothiadiazole Core

The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold has been validated as a privileged c-Met kinase inhibitor pharmacophore. Starting from the screening hit HL-11 (c-Met IC50 0.19 µM), systematic SAR optimization led to compound 7d with c-Met enzymatic IC50 of 2.02 nM and MKN45 cell growth inhibition IC50 of 88 nM, representing a 94-fold improvement over the initial hit. Critically, compound 7d demonstrated over 2500-fold selectivity across a panel of 16 tyrosine kinases, establishing that triazolothiadiazoles can achieve both high potency and exceptional selectivity [1]. The target compound shares the identical triazolothiadiazole core scaffold with 7d but differs in its C-3 and C-6 substituents, positioning it for SAR exploration around the C-3 alkyl chain and C-6 aryl substitution that are known to modulate c-Met binding interactions, including π–π stacking with Tyr1230 and hydrogen bonding with Asp1222 in the kinase hinge region [1].

c-Met kinase Anticancer Kinase selectivity

Synthetic Feasibility: Established POCl3-Mediated Cyclization Route for 6-(4-Methylphenyl) Triazolothiadiazoles

The synthesis of 6-(4-methylphenyl)-substituted triazolothiadiazoles via phosphorus oxychloride (POCl3)-mediated cyclization is well-established. A crystallographically characterized example is 6-(4-methylphenyl)-3-(1-naphthylmethylene)-s-triazolo[3,4-b][1,3,4]thiadiazole, prepared by refluxing 3-(1-naphthylmethylene)-4-amino-5-mercapto-1,2,4-triazole with p-methylbenzoic acid in POCl3, yielding the cyclized product confirmed by elemental analysis, IR, ¹H NMR, and X-ray diffraction [1]. In a broader study, a series of 6-substituted-3-(4-methyl-1,2,3-thiadiazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were synthesized by condensing 3-(4-methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione with various carboxylic acids in POCl3, and the crystal structure of 3-(4-methyl-1,2,3-thiadiazolyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole was determined [2]. This methodology is directly transferable to the target compound, where 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol would be condensed with p-methylbenzoic acid in POCl3.

Synthesis Cyclization POCl3 method

Optimal Research and Procurement Scenarios for 6-(4-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole


Kinase Inhibitor Lead Optimization: Extending c-Met SAR with Mixed Aryl–Alkyl Substitution

Researchers optimizing c-Met kinase inhibitors can use this compound as a structurally differentiated analog to probe the effect of replacing the C-3 aryl group with a flexible 2-phenylethyl chain while retaining the C-6 4-methylphenyl moiety. The established c-Met pharmacophore requires π–π stacking with Tyr1230 and hydrogen bonding with Asp1222 [1]; the 2-phenylethyl chain introduces conformational flexibility and increased lipophilicity (predicted logP 5.36) that may alter binding kinetics or selectivity relative to rigid diaryl leads such as compound 7d (c-Met IC50 2.02 nM, >2500-fold selective) [1].

Anti-Urease Drug Discovery: Exploring Electron-Donating Substituent Effects on Enzyme Inhibition

The triazolothiadiazole scaffold has demonstrated urease IC50 values of 0.87–8.32 µM, with electron-donating substituents maintaining good potency [2]. This compound, bearing the electron-donating 4-methyl group, is predicted to exhibit urease IC50 in the 0.9–2.0 µM range based on SAR trends for electron-donating substituents in the published series [2]. It can serve as a comparator to the unsubstituted lead 6a (IC50 ~0.87 µM, competitive Ki = 1.37 µM) [2] to evaluate whether the 4-methyl group enhances or retains potency while potentially improving metabolic stability or reducing off-target effects.

Antifungal Pharmacophore Mapping: Electronic Effects of Substituents on Antifungal Spectrum

The most potent antifungal triazolothiadiazoles in the urease series carry electron-withdrawing chloro substituents (3,4-diCl analog 6h: MIC 0.5 µg/mL, 4-fold more potent than fluconazole at 2 µg/mL) [2]. This compound provides the complementary electron-donating 4-methyl substitution to test whether antifungal potency is driven primarily by electronic effects or by the triazolothiadiazole core. Additionally, 4-methyl-1,2,3-thiadiazole-containing triazolothiadiazoles have shown fungicidal EC50 values of 7.28–42.49 µmol/L against phytopathogens [3], supporting agricultural antifungal screening applications.

Physicochemical Property Optimization: High-logP Probe for Membrane Permeability Studies

With a predicted logP of 5.36 —significantly exceeding the measured logP of the benzyl analog (4.33) —this compound serves as a high-lipophilicity probe within the triazolothiadiazole series. Researchers studying the relationship between logP and cellular permeability, plasma protein binding, or tissue distribution can use this compound alongside less lipophilic analogs to establish quantitative structure–property relationship (QSPR) models. The predicted density (1.3 ± 0.1 g/cm³) and exact mass (320.109558 Da) further support analytical method development.

Quote Request

Request a Quote for 6-(4-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.